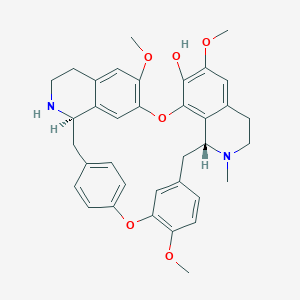
Chloramlincomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloramphenicol is a broad-spectrum antibiotic that has been widely used in clinical settings for over 60 years. It is known for its ability to treat a variety of bacterial infections, including typhoid fever, meningitis, and pneumonia. However, the use of chloramphenicol has been limited due to its potential side effects, including bone marrow suppression and aplastic anemia. In recent years, a new antibiotic called chloramphenicol has been developed as a potential alternative to chloramphenicol. In
Mécanisme D'action
Chloramphenicol works by inhibiting bacterial protein synthesis. Specifically, it binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial protein synthesis and ultimately, bacterial cell death.
Biochemical and Physiological Effects
Chloramphenicol has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria by interfering with their protein synthesis machinery. It has also been shown to have anti-inflammatory properties, which may be useful in treating conditions such as arthritis and inflammatory bowel disease. In addition, chloramphenicol has been shown to have neuroprotective properties, which may be useful in treating conditions such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using chloramphenicol in lab experiments is its broad-spectrum activity against a wide range of bacteria. This makes it a useful tool for studying bacterial physiology and biochemistry. However, one limitation of using chloramphenicol is its potential toxicity to mammalian cells. This can make it difficult to use in certain types of experiments, particularly those involving animal models.
Orientations Futures
There are a number of potential future directions for research on chloramphenicol. One area of interest is the development of new analogs with improved efficacy and reduced toxicity. Another area of interest is the study of chloramphenicol's potential use in treating viral infections and cancer. Additionally, there is a need for further research into the mechanisms of action of chloramphenicol, particularly with regard to its neuroprotective properties. Overall, chloramphenicol is a promising antibiotic with a wide range of potential applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of chloramphenicol involves a multi-step process that begins with the condensation of p-nitrobenzyl chloride and thiamphenicol. This reaction produces a nitrophenyl derivative, which is then reduced to the corresponding amino derivative. The amino derivative is then acetylated to produce chloramphenicol. The entire process is performed under controlled conditions to ensure the purity and efficacy of the final product.
Applications De Recherche Scientifique
Chloramphenicol has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. Chloramphenicol has also been studied for its potential use in treating viral infections, such as influenza and HIV. In addition, chloramphenicol has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
148077-14-9 |
|---|---|
Nom du produit |
Chloramlincomycin |
Formule moléculaire |
C11H19Cl2NO6S |
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]acetamide |
InChI |
InChI=1S/C11H19Cl2NO6S/c1-3(15)4(14-10(19)9(12)13)8-6(17)5(16)7(18)11(20-8)21-2/h3-9,11,15-18H,1-2H3,(H,14,19)/t3-,4-,5+,6-,7-,8-,11-/m1/s1 |
Clé InChI |
ONZGULWMOKGIEP-OXZLKEMMSA-N |
SMILES isomérique |
C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |
SMILES |
CC(C(C1C(C(C(C(O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |
SMILES canonique |
CC(C(C1C(C(C(C(O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |
Synonymes |
chloramlincomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)


![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)




